GPR84 antagonist 3

GPR84 pharmacology antagonist potency SAR

Researchers requiring a validated GPR84 tool compound often encounter analogs with poor metabolic stability or solubility that compromise in vivo reproducibility. GPR84 antagonist 3 (compound 42) resolves this with an engineered 4-benzylmorpholine substitution that preserves high potency (pIC50 8.28) while delivering oral bioavailability (36.8%) and an elimination half-life of 2.51 h. - Validated in a subarachnoid hemorrhage model: reduced NLRP3 inflammasome activation and improved neurological outcomes. - Selectively blocks GPR84 without activity at FFAR2/FFAR3 (tested at 10 μM), ensuring target-specific interpretation of anti-inflammatory effects. - Supplied with rigorous analytical documentation to support reproducible SAR benchmarking and HTS reference standard applications.

Molecular Formula C29H27N5O
Molecular Weight 461.6 g/mol
Cat. No. B14084267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR84 antagonist 3
Molecular FormulaC29H27N5O
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C3=C(N=C(N=N3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6
InChIInChI=1S/C29H27N5O/c1-2-6-22(7-3-1)28-29(23-12-10-21(11-13-23)20-34-14-16-35-17-15-34)33-32-27(31-28)18-24-19-30-26-9-5-4-8-25(24)26/h1-13,19,30H,14-18,20H2
InChIKeyXGBKJLWLVCHTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR84 Antagonist 3 (Compound 42): A 1,2,4-Triazine Orthosteric Antagonist with Optimized Potency and In Vivo Suitability [1]


GPR84 antagonist 3 (CAS 2815263-05-7, compound 42) is a 1,2,4-triazine-derived competitive orthosteric antagonist of the proinflammatory orphan GPCR, GPR84 [1]. Characterized as a high-affinity ligand with a pIC50 of 8.28 ± 0.11 in GTPγS binding assays, it displays a favorable pharmacokinetic (PK) profile in mouse models [1]. This compound emerged from an extensive structure-activity relationship (SAR) campaign aimed at overcoming the metabolic and solubility liabilities of earlier triazine leads, thereby representing a refined chemical probe for inflammatory and fibrotic disease research [1].

Why Generic Substitution of GPR84 Antagonist 3 Fails: The Consequences of Structural Analog Drift


Interchanging GPR84 antagonist 3 with earlier or structurally related 1,2,4-triazine antagonists is not scientifically valid due to the precise optimization of physicochemical and ADME properties that underpin its unique profile [1]. As demonstrated by the published SAR series, subtle modifications to the triazine core can result in a 1000-fold loss in activity at the human receptor while also dramatically altering metabolic stability, plasma protein binding, and oral bioavailability [1]. For instance, the highly potent lead compound 4 (pIC50 = 8.14) is rendered unsuitable for in vivo use due to rapid metabolism and poor solubility, whereas compound 42's 4-benzylmorpholine substitution was specifically engineered to enhance LLE and kinetic solubility while preserving potency [1]. Consequently, substitution with an unoptimized analog risks experimental failure or irreproducible in vivo outcomes.

Quantitative Differentiation of GPR84 Antagonist 3: Evidence-Based Comparative Guide


Comparative Potency: GPR84 Antagonist 3 vs. GLPG1205 and Analogue 76

GPR84 antagonist 3 (compound 42) demonstrates significantly higher potency than the clinical-stage antagonist GLPG1205 and the optimized analogue 76 [1]. In a [35S]GTPγS binding assay using membranes from cells stably expressing human GPR84, compound 42 achieved a pIC50 of 8.28 ± 0.11, compared to 7.27 ± 0.04 for GLPG1205 and 7.46 ± 0.07 for compound 76 [1]. This equates to an approximately 10‑fold improvement in IC50 over GLPG1205 [1].

GPR84 pharmacology antagonist potency SAR

In Vitro Selectivity: Absence of Activity at FFAR2 and FFAR3

GPR84 antagonist 3 (compound 42) exhibits a clean selectivity profile against the closely related short-chain fatty acid receptors FFAR2 and FFAR3, whereas earlier analogs in the series also lacked activity [1]. When tested at a high concentration of 10 µM, compound 42 displayed no ability to block the actions of the C3 fatty acid propionate at either FFAR2 or FFAR3 [1]. This selectivity was also confirmed for compounds 1, 4, and 76 [1]. Additionally, the parent scaffold (compound 4) was previously shown to be highly selective for GPR84 against a panel of 167 other human GPCRs [1].

GPCR selectivity off‑target profiling free fatty acid receptors

Pharmacokinetic Optimization: GPR84 Antagonist 3 vs. Analogue 76

In a comparative in vivo PK study in male C57BL/6J mice, GPR84 antagonist 3 (compound 42) achieved an elimination half-life of 2.51 h, which is more than twice as long as the half-life of the structurally related analogue 76 (1.22 h) [1]. While compound 76 displayed a slower rate of clearance (22.0 vs. 38.9 mL/min/kg), the longer half-life of compound 42 provides a more sustained exposure profile [1]. Both compounds exhibited moderate oral bioavailability (compound 42: 36.8%; compound 76: 41.5%) [1].

in vivo PK mouse model drug metabolism

In Vivo Efficacy: GPR84 Antagonist 3 Ameliorates Neuroinflammation in Subarachnoid Hemorrhage Model

In a subarachnoid hemorrhage (SAH) mouse model, administration of GPR84 antagonist 3 significantly reduced NLRP3‑mediated neuroinflammation and improved neurological outcomes [1]. Specifically, GPR84 antagonist 3 treatment decreased NLRP3 and IL‑1β immunofluorescence intensity and reduced protein expression of NLRP3, ASC, caspase‑1, and IL‑1β compared to the SAH‑vehicle group [1]. Both GPR84‑shRNA and GPR84 antagonist 3 improved neurological deficits as assessed by modified Garcia test, beam balance test, and Morris water maze [1].

neuroinflammation NLRP3 inflammasome in vivo efficacy

Improved Metabolic Stability: GPR84 Antagonist 3 vs. Lead Compound 4

GPR84 antagonist 3 (compound 42) demonstrates markedly improved metabolic stability compared to the original lead compound 4, which was unsuitable for in vivo studies due to rapid clearance [1]. In human liver microsomes, compound 42 exhibits a half-life (t1/2) of 16 min, which is more than three times longer than the 4.4 min observed for compound 4 [1]. This improvement is attributed to the introduction of the 4-benzylmorpholine group, which also reduces plasma protein binding (% free) from <1% to 1.9% [1].

microsomal stability ADME drug metabolism

Enhanced Ligand Lipophilic Efficiency: GPR84 Antagonist 3 vs. Compound 4

GPR84 antagonist 3 (compound 42) achieves a favorable ligand lipophilic efficiency (LLE = pIC50 – Log D7.4) of 3.84, which is comparable to that of the highly optimized compound 4 (LLE = 3.90) while addressing the latter's poor kinetic solubility and metabolic liabilities [1]. In contrast, the related analogue 76 exhibits a substantially lower LLE of 3.09 [1]. LLE is a key metric for balancing potency with lipophilicity to improve drug‑like properties; the maintenance of a high LLE in compound 42 confirms that the structural modifications introduced (4-benzylmorpholine) did not compromise potency for lipophilicity in an unfavorable manner [1].

LLE drug-likeness physicochemical optimization

Optimal Scientific Application Scenarios for GPR84 Antagonist 3


In Vivo Studies of GPR84‑Driven Neuroinflammation

GPR84 antagonist 3 is uniquely suited for in vivo studies of neuroinflammatory pathology due to its validated efficacy in a subarachnoid hemorrhage model, where it reduced NLRP3 inflammasome activation and improved neurological outcomes [2]. Its favorable PK profile (t1/2 = 2.51 h) and oral bioavailability (36.8%) [1] enable convenient dosing regimens for long‑term efficacy studies.

Target Validation in Inflammatory and Fibrotic Disease Models

For researchers validating GPR84 as a therapeutic target in inflammatory bowel disease, idiopathic pulmonary fibrosis, or arthritis, compound 42 offers a high‑potency (pIC50 = 8.28) [1], orally bioavailable tool compound that outperforms earlier analogs in both stability and selectivity. Its lack of activity at FFAR2/FFAR3 [1] ensures that any observed anti‑inflammatory effects are attributable specifically to GPR84 blockade.

Benchmarking of Novel GPR84 Antagonist Chemotypes

GPR84 antagonist 3 serves as an optimal reference standard for SAR campaigns and high‑throughput screening (HTS) due to its well‑characterized orthosteric binding mode and robust in vitro/in vivo data package [1]. Its pIC50 of 8.28 [1] provides a clear potency benchmark against which new chemical entities can be quantitatively compared.

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